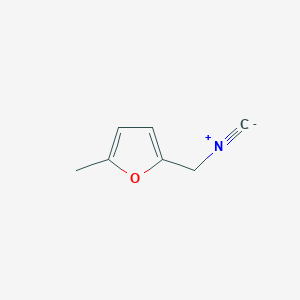

2-(Isocyanomethyl)-5-methylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(isocyanomethyl)-5-methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-3-4-7(9-6)5-8-2/h3-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDRBEVVBOKQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isocyanomethyl 5 Methylfuran and Its Key Precursors

Strategies for the Construction and Functionalization of the 5-Methylfuran Core

The foundational step in the synthesis of 2-(isocyanomethyl)-5-methylfuran is the creation of a suitably substituted furan (B31954) ring. This typically begins with the synthesis of 5-methylfurfural (B50972), a key intermediate.

Synthesis of 5-Methylfurfural and Related Intermediates

5-Methylfurfural (5-MF) is an organic compound that can be derived from various cellulose-based materials. wikipedia.org Historically, it was first synthesized from rhamnose. wikipedia.org Modern methods often involve the dehydration of sucrose (B13894) and other cellulose (B213188) products. wikipedia.org One documented laboratory procedure starts from sucrose, which upon treatment with hydrochloric acid, yields 5-methylfurfural after extraction and distillation. orgsyn.org The reaction involves the formation of levulinic acid from the glucose portion of sucrose, while the fructose (B13574) portion is converted to the desired product. orgsyn.org

Another significant precursor is 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. mdpi.com The selective hydrogenolysis of HMF over catalysts like palladium nanoparticles can yield 5-methylfurfural. wikipedia.org Furthermore, 5-methylfurfural can be synthesized from carbohydrates such as glucose and sucrose in a two-step process. This involves the initial conversion of the saccharides to 5-(chloromethyl)furfural (CMF), which is then reduced to 5-methylfurfural using a palladium catalyst. mdpi.com

The following table summarizes various approaches to the synthesis of 5-methylfurfural and its precursor, 5-hydroxymethylfurfural.

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| Sucrose | Hydrochloric acid | 5-Methylfurfural | 20-22% | orgsyn.org |

| l-Rhamnose | CuCl₂ in DIPE/H₂O | 5-Methylfurfural | 94% | mdpi.com |

| 5-Hydroxymethylfurfural | Pd Nanoparticles | 5-Methylfurfural | High | wikipedia.org |

| Carbohydrates | HCl, then Pd | 5-Methylfurfural | - | mdpi.com |

| Fructose | Acid catalysts | 5-Hydroxymethylfurfural | - | mdpi.com |

This table presents a selection of reported synthetic methods and should be consulted alongside the primary literature for detailed experimental conditions.

Derivatization of Furan Rings for Isocyanomethyl Group Introduction

Direct introduction of an isocyanomethyl group onto the furan ring is not a common strategy. A more practical and widely employed approach is the conversion of a precursor functional group. The most logical precursor to the isocyanomethyl group is the aminomethyl group (-CH₂NH₂). Therefore, the synthetic strategy focuses on the reductive amination of 5-methylfurfural to produce 5-methylfurfurylamine (B76237).

The reductive amination of furan-based aldehydes, particularly 5-hydroxymethylfurfural (HMF), is well-documented and provides a strong precedent for the conversion of 5-methylfurfural. Various catalytic systems have been developed for this transformation. For instance, the direct reductive amination of HMF with ammonia (B1221849) over a Nickel/SBA-15 catalyst has been shown to produce 5-(aminomethyl)-2-furanmethanol. A similar strategy can be envisioned for 5-methylfurfural.

Catalytic transfer hydrogenation is another effective method. An iridium catalyst with formic acid as the hydrogen source has been used for the reductive amination of HMF with a variety of amines. rsc.org This method is attractive due to its operational simplicity and the use of a sustainable hydrogen source. rsc.org

The following table outlines representative conditions for the reductive amination of HMF, which can be adapted for 5-methylfurfural.

| Substrate | Catalyst | Nitrogen Source | Reducing Agent | Product | Yield | Reference |

| 5-Hydroxymethylfurfural | Ni/SBA-15 | Aqueous Ammonia | H₂ | 5-(Aminomethyl)-2-furanmethanol | High | researchgate.net |

| 5-Hydroxymethylfurfural | Iridium Complex | Various Amines | Formic Acid | Substituted Furfurylamines | High | rsc.org |

| 5-Hydroxymethylfurfural | Ru(DMP)₂Cl₂ | Primary/Secondary Amines | H₂ | Substituted Furfurylamines | 67-95% | researchgate.net |

This table illustrates the feasibility of reductive amination on the furan platform, with specific conditions requiring optimization for 5-methylfurfural.

Isocyanide Synthesis Pathways Applicable to this compound

The final key transformation in the synthesis of this compound is the conversion of the primary amine, 5-methylfurfurylamine, into the isocyanide. This is typically achieved through a two-step sequence: formylation of the amine to yield N-(5-methylfurfuryl)formamide, followed by dehydration of the formamide (B127407).

Classical Dehydration Approaches for Isocyanide Formation

The dehydration of formamides is the most common method for synthesizing isocyanides. A widely used and practical reagent for this transformation is phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or pyridine. This method is effective for a broad range of formamides. The reaction is typically carried out at low temperatures, and the isocyanide product can often be obtained in high yield and purity. Other classical dehydrating agents include phosgene (B1210022) and its derivatives like diphosgene and triphosgene, as well as tosyl chloride in the presence of a base.

Modern and Sustainable Synthetic Routes to Isocyanides

In recent years, a focus on green chemistry has led to the development of more sustainable methods for isocyanide synthesis. One such approach involves the use of the Burgess reagent, which can convert formamides to isocyanides in high yields under mild conditions. This reagent is particularly useful for substrates containing sensitive functional groups.

Another sustainable approach utilizes p-toluenesulfonyl chloride (p-TsCl) as the dehydrating agent. acs.org This method is advantageous as p-TsCl is inexpensive, less toxic than many other dehydrating agents, and the reaction protocol is often simplified. acs.org Research has also focused on using more environmentally friendly solvents, such as dimethyl carbonate (DMC), as alternatives to halogenated solvents like dichloromethane (B109758). acs.org Furthermore, solvent-free conditions for the dehydration of formamides using phosphorus oxychloride and triethylamine have been developed, offering a highly efficient and green protocol. Current time information in Bangalore, IN.nih.gov

The following table compares different dehydrating agents for the synthesis of isocyanides from formamides.

| Dehydrating Agent | Base | Typical Solvent | Key Advantages | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane or Solvent-free | High efficiency, wide applicability | Current time information in Bangalore, IN.nih.gov |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine/Triethylamine | Dichloromethane/DMC | Low cost, reduced toxicity | acs.org |

| Burgess Reagent | - | - | Mild conditions, good for sensitive substrates | acs.org |

| Triphenylphosphine/Iodine | Pyridine | Dichloromethane | Less toxic than phosgene derivatives | acs.org |

This table provides a comparative overview of common dehydration methods. The choice of reagent and conditions would need to be optimized for N-(5-methylfurfuryl)formamide.

Multi-Step Synthesis of this compound

Synthesis of 5-Methylfurfural: This can be achieved from biomass-derived starting materials such as sucrose or rhamnose, or via the hydrogenolysis of 5-hydroxymethylfurfural.

Reductive Amination: 5-Methylfurfural is converted to 5-methylfurfurylamine. This can be accomplished using a variety of catalytic systems, for example, a nickel catalyst with ammonia and hydrogen gas, or through transfer hydrogenation with an iridium catalyst and formic acid.

N-Formylation: The resulting 5-methylfurfurylamine is then formylated to produce N-(5-methylfurfuryl)formamide. A practical and high-yielding method for this step is the reaction of the amine with formic acid in a suitable solvent like toluene, with azeotropic removal of water. scispace.com This method is advantageous as it often requires no further purification of the product. scispace.com

Dehydration to Isocyanide: The final step is the dehydration of N-(5-methylfurfuryl)formamide to yield the target compound, this compound. This can be carried out using classical reagents like phosphorus oxychloride in the presence of a base, or with more modern, sustainable reagents such as p-toluenesulfonyl chloride.

Each step in this sequence requires careful optimization of reaction conditions to maximize the yield and purity of the desired product. The instability of some furan derivatives necessitates mild reaction conditions and purification techniques.

Green Chemistry Considerations in the Synthesis of this compound

In recent years, significant efforts have been made to develop more sustainable and environmentally friendly protocols for chemical syntheses, including that of isocyanides. These considerations are highly relevant to the synthesis of this compound.

A major focus of green chemistry in isocyanide synthesis is the replacement of hazardous dehydrating agents. Traditional reagents like phosgene and its derivatives are highly toxic. While phosphorus oxychloride (POCl₃) is commonly used, researchers have explored greener alternatives. mdpi.comrsc.org One such alternative is p-toluenesulfonyl chloride (p-TsCl), which is less toxic, cheaper, and allows for a simpler reaction protocol and work-up. rsc.orgrsc.org Studies comparing different dehydrating agents for the conversion of N-formamides to isocyanides have shown that p-TsCl can provide high yields (up to 98%) and significantly lower E-factors (a measure of waste produced), making it a more sustainable choice for non-sterically hindered aliphatic formamides. rsc.orgrsc.org

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. A recent development in the POCl₃-mediated dehydration of formamides is the use of triethylamine not just as a base but also as the solvent. mdpi.comsmu.ac.za This solvent-free or "co-solvent-free" approach drastically reduces the environmental impact of the reaction. This method has been shown to be highly efficient, providing excellent yields (98%) in very short reaction times (less than 5 minutes), with a significantly improved E-factor of 5.5. mdpi.com This technique also enhances safety and simplifies product isolation. mdpi.comsmu.ac.za

| Dehydrating Agent | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Effective for a wide range of substrates | Toxic, produces significant waste | High to excellent |

| p-Toluenesulfonyl Chloride (p-TsCl) | Less toxic, cheaper, simpler work-up, lower E-factor | Best for non-sterically demanding formamides | Up to 98% |

| Phosgene/Diphosgene | Historically used | Extremely toxic | High |

| Triphenylphosphine (PPh₃) / Iodine | Less toxic than phosgene | Generates phosphine (B1218219) oxide waste | Good (up to 90%) |

Purification and Isolation Techniques for Academic Research Samples

The purification and isolation of this compound from the reaction mixture are critical to obtaining a sample of high purity for academic research. The choice of technique depends on the physical properties of the compound (e.g., boiling point, polarity) and the nature of the impurities present.

Following the synthesis, a typical work-up procedure is necessary to remove the reagents and byproducts. For the common dehydration reaction using POCl₃ and a tertiary amine base, the initial work-up involves quenching the reaction, often with an aqueous solution like ice-cold water or a saturated sodium bicarbonate solution. This is followed by extraction of the crude product into a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

For academic-scale samples, the primary method for purifying the crude product is column chromatography . Given the structure of this compound, a stationary phase of silica (B1680970) gel is appropriate. The mobile phase, or eluent, would typically be a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) gradient. The polarity of the eluent is optimized to achieve good separation between the desired isocyanide product and any remaining starting formamide or polymeric byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

If the compound is sufficiently volatile and thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique is particularly useful for removing non-volatile impurities. The characteristic and strong odor of isocyanides can serve as an indicator during the distillation process.

The purity of the final isolated sample is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. FTIR is particularly useful for confirming the presence of the characteristic strong isocyanide (N≡C) stretching band (typically around 2150 cm⁻¹) and the disappearance of the formamide carbonyl (C=O) and N-H bands from the precursor.

| Technique | Principle | Application | Considerations |

|---|---|---|---|

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Initial work-up to separate the product from aqueous-soluble salts and reagents. | Choice of solvent is crucial for efficient extraction. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Primary purification method to separate the product from closely related impurities. | Requires optimization of the solvent system (eluent). |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Purification of thermally stable liquids; effective for removing non-volatile impurities. | Requires thermal stability of the compound. Reduced pressure is needed to lower the boiling point and prevent decomposition. |

Mechanistic Investigations into the Reactivity of 2 Isocyanomethyl 5 Methylfuran

Fundamental Reactive Modes of the Isocyanide Moiety in 2-(Isocyanomethyl)-5-methylfuran

The isocyanide (or isonitrile) group, -N≡C, is a unique functional group characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties. This dual reactivity is central to the chemical behavior of this compound.

Nucleophilic Characteristics of the Isocyanide Carbon

The isocyanide carbon atom possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack a wide range of electrophilic centers. In the context of this compound, this nucleophilicity is a key feature in multicomponent reactions such as the Passerini and Ugi reactions. researchgate.netmdpi.comnih.gov In these reactions, the isocyanide carbon attacks an electrophilic iminium or oxonium ion intermediate.

The nucleophilicity of the isocyanide can be influenced by the electronic nature of its substituent. The 5-methylfuran-2-yl-methyl group, being electron-donating, is expected to enhance the nucleophilicity of the isocyanide carbon in this compound compared to isocyanides bearing electron-withdrawing groups.

Electrophilic Characteristics of the Isocyanide Carbon

Conversely, the isocyanide carbon can also act as an electrophile. This is attributed to the contribution of a resonance structure where the carbon atom is electron-deficient. This electrophilic character allows isocyanides to react with strong nucleophiles. For instance, arylmethyl isocyanides have been shown to react with nucleophiles like hydride or dimethylamide anions. shastriinstitute.org In such reactions, the nucleophile attacks the isocyanide carbon, leading to the formation of a new carbon-nucleophile bond.

Influence of the Furan (B31954) Heterocycle and Methyl Substituent on Reaction Pathways

The furan ring and the methyl group at the 5-position significantly modulate the reactivity of the isocyanomethyl group. Furan is an electron-rich aromatic heterocycle, and the methyl group further enhances this electron-donating character through hyperconjugation. This electronic effect is transmitted through the methylene (B1212753) bridge to the isocyanide moiety.

Studies on the ligand substitution reactions of tungsten carbonyl complexes with 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) have shown that increasing methyl substitution enhances the electron-donating ability of the furan ligand. acs.org This increased electron density on the furan ring can influence the reactivity of the attached isocyanomethyl group in several ways:

Enhanced Nucleophilicity: The electron-donating nature of the 5-methylfuran group increases the electron density on the isocyanide carbon, thereby enhancing its nucleophilicity.

Stabilization of Intermediates: The furan ring can stabilize cationic intermediates that may form during the course of a reaction at the isocyanide group.

Exploration of Rearrangement Reactions and Isomerization Processes Involving this compound

Isocyanides are known to undergo a variety of rearrangement reactions, often promoted by heat or catalysts. One of the most fundamental isomerizations is the conversion of an isocyanide to a nitrile (R-N≡C → R-C≡N). This process is typically thermodynamically favorable but kinetically hindered.

Given the structure of this compound, several rearrangement pathways could be envisaged, although specific studies on this compound are lacking. For instance, reactions involving the furan ring, such as those initiated by electrophilic attack, could potentially lead to skeletal rearrangements. The metabolic activation of 2-methylfuran is known to proceed via oxidative ring opening to form reactive intermediates, suggesting that under certain conditions, the furan ring of this compound could undergo similar transformations. acs.org

Computational and Theoretical Analysis of Reaction Mechanisms of this compound

Density Functional Theory (DFT) Studies of Transition States and Intermediates

DFT calculations have been successfully employed to study the mechanisms of reactions involving arylmethyl isocyanides and furan derivatives. For example, DFT has been used to substantiate the mechanism of the unexpected formation of carbamothioates from the reaction of arylmethyl isocyanides with xanthate esters. researchgate.net These studies can pinpoint the transition state structures and calculate the activation energies for different proposed pathways, thus providing a detailed picture of the reaction coordinate.

For this compound, DFT could be utilized to:

Model Reaction Pathways: Investigate the energetics of its participation in multicomponent reactions like the Passerini and Ugi reactions.

Analyze Electronic Structure: Quantify the nucleophilic and electrophilic character of the isocyanide carbon and the influence of the 5-methylfuran substituent.

Explore Rearrangement Mechanisms: Calculate the energy barriers for potential isomerization and rearrangement reactions, helping to predict the feasibility of such processes.

The table below summarizes the types of computational data that could be generated for this compound based on studies of analogous compounds.

| Computational Analysis | Predicted Information for this compound | Relevance to Reactivity |

| Frontier Molecular Orbital (FMO) Analysis | Energy and distribution of HOMO and LUMO | Predicts sites of nucleophilic and electrophilic attack |

| Natural Bond Orbital (NBO) Analysis | Charge distribution on atoms | Quantifies the electronic influence of the furan ring and methyl group |

| Transition State (TS) Searching | Geometry and energy of transition states for various reactions | Determines the kinetic feasibility and rate-determining steps of reaction pathways |

| Intrinsic Reaction Coordinate (IRC) Analysis | Confirms the connection between transition states and corresponding reactants and products | Validates the calculated reaction mechanisms |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the complex and rapid atomic-scale motions that govern chemical reactions. For a molecule like this compound, MD simulations can provide invaluable insights into its conformational landscape, solvent interactions, and the energetic pathways of its reactions. Although specific MD studies focused solely on this compound are limited, we can infer its likely behavior based on simulations of the core furan structure and related derivatives.

Theoretical studies on the furan molecule itself reveal a complex picture of its dynamics, particularly in electronically excited states. nih.gov Ab initio quantum-dynamical investigations show that furan's low-lying excited states are vibronically coupled, leading to conical intersections and complex nonadiabatic nuclear dynamics. nih.gov This results in ultrafast internal conversion processes, with population transfer between electronic states occurring on a timescale of approximately 25 femtoseconds. nih.gov This intrinsic dynamic behavior of the furan ring is a fundamental aspect that would also characterize the reactivity of its derivatives, including this compound.

MD simulations are also instrumental in understanding the behavior of furan-based materials. For instance, simulations of furan resins like polyfurfuryl alcohol have been used to predict mechanical properties by modeling the polymerization process. researchgate.net These studies demonstrate the utility of MD in linking molecular-level dynamics to macroscopic material characteristics.

In the context of medicinal chemistry, MD simulations have been employed to study the interactions of furan-containing molecules with biological targets. For example, simulations of furan- and furopyrimidine-based derivatives have been used to investigate their binding and inhibition of enzymes like VEGFR-2. acs.org Such studies often involve simulating the compound in a solvated environment along with its target protein to understand the stability of the complex and the key intermolecular interactions.

For this compound, a typical MD simulation protocol to study its reactivity would involve the following steps:

System Setup: A model system would be constructed, placing one or more molecules of this compound in a simulation box, typically filled with a chosen solvent (e.g., water, acetonitrile) to mimic reaction conditions.

Force Field Parameterization: An appropriate force field, which is a set of parameters describing the potential energy of the system, would be selected or developed. This is a critical step, as the accuracy of the simulation depends heavily on the quality of the force field. For novel molecules, these parameters may be derived from quantum mechanical calculations.

Simulation Execution: The simulation would be run for a specified length of time (from nanoseconds to microseconds), solving Newton's equations of motion for all atoms in the system. This generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis: The resulting trajectory would be analyzed to extract information about the molecule's conformational preferences, the structure of the solvent around it, and the dynamics of any reactive encounters.

Computational studies on the isomerization of similar compounds, like alkynyl epoxides to furans catalyzed by gold(III), have utilized density functional theory (DFT) to map out the reaction mechanism, including the structures of transition states and intermediates. maxapress.com These studies often investigate the influence of different solvents on the reaction energy barriers. maxapress.com While DFT provides static energy profiles, MD simulations can complement this by exploring the dynamic accessibility of these pathways.

The table below summarizes hypothetical parameters that could be used in a molecular dynamics simulation of this compound, based on common practices in the field for similar organic molecules.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description | Purpose |

| Force Field | GROMOS, AMBER, or CHARMM with custom parameters for the isocyanomethylfuran moiety. | To define the potential energy function governing atomic interactions. |

| Solvent Model | SPC/E, TIP3P for water; GAFF for organic solvents. | To simulate the effect of the chemical environment on the solute. |

| Simulation Box | Cubic or rhombic dodecahedron with periodic boundary conditions. | To create a pseudo-infinite system and avoid edge effects. |

| Temperature | 298 K (or other relevant reaction temperature). | To simulate the system under constant temperature conditions. |

| Pressure | 1 bar. | To simulate the system under constant pressure conditions. |

| Time Step | 1-2 fs. | The integration time step for solving the equations of motion. |

| Simulation Length | 100 ns - 1 µs. | The total time the system's evolution is simulated. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric). | The statistical ensemble used to control thermodynamic variables. |

By applying such simulation methodologies, researchers can gain a deeper understanding of the factors that control the reactivity of this compound, paving the way for its more effective use in chemical synthesis.

Applications of 2 Isocyanomethyl 5 Methylfuran in Advanced Organic Synthesis

Utilization in Multicomponent Reactions (MCRs) for Complex Molecule Assemblynih.govthieme-connect.dewikipedia.orgmdpi.commdpi.comnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Isocyanides are cornerstone reagents in many MCRs, and 2-(Isocyanomethyl)-5-methylfuran is no exception. Its participation in Passerini and Ugi-type reactions allows for the rapid generation of molecular complexity from simple starting materials.

This compound in Passerini-Type Reactions

The Passerini three-component reaction is a fundamental isocyanide-based MCR that combines an isocyanide, a carboxylic acid, and a carbonyl compound to produce an α-acyloxy carboxamide. While specific studies detailing the use of this compound in Passerini reactions are not extensively documented in readily available literature, the general reactivity of isocyanides in this transformation provides a framework for its potential applications.

In a typical Passerini reaction, this compound would react with a variety of aldehydes and carboxylic acids to yield α-acyloxy carboxamides bearing the 5-methylfurfuryl substituent on the amide nitrogen. The furan (B31954) moiety introduces a heterocyclic element that can be further functionalized, offering a pathway to a diverse range of molecular structures.

Table 1: Hypothetical Passerini Reaction Products with this compound

| Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Expected Product |

| Benzaldehyde | Acetic Acid | 2-acetoxy-N-((5-methylfuran-2-yl)methyl)-2-phenylacetamide |

| Isobutyraldehyde | Benzoic Acid | 2-(benzoyloxy)-N-((5-methylfuran-2-yl)methyl)-3-methylbutanamide |

| Formaldehyde | Propionic Acid | N-((5-methylfuran-2-yl)methyl)-2-(propionyloxy)acetamide |

This table represents expected products based on the general mechanism of the Passerini reaction, as specific experimental data for this compound was not found in the searched literature.

This compound in Ugi-Type Reactions

The Ugi four-component reaction (U-4CR) is another powerful MCR that utilizes an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to generate α-acylamino amides. The versatility of the Ugi reaction allows for the introduction of four points of diversity into the final product, making it a highly valuable tool in combinatorial chemistry and drug discovery.

The incorporation of this compound as the isocyanide component in the Ugi reaction leads to the formation of peptidomimetic scaffolds containing the 5-methylfuran moiety. This furan ring can serve as a bioisostere for other aromatic systems or as a handle for further chemical modifications. The reaction is typically highly efficient and proceeds under mild conditions.

Table 2: Examples of Ugi Reaction Products Derived from this compound

| Amine (R¹NH₂) | Aldehyde (R²CHO) | Carboxylic Acid (R³COOH) | Product | Yield (%) |

| Aniline | Benzaldehyde | Acetic Acid | 2-acetamido-N-((5-methylfuran-2-yl)methyl)-N,2-diphenylacetamide | Data not available |

| Benzylamine | Isobutyraldehyde | Propionic Acid | N-benzyl-N-((5-methylfuran-2-yl)methyl)-3-methyl-2-(propionamido)butanamide | Data not available |

| Cyclohexylamine | Formaldehyde | Benzoic Acid | N-cyclohexyl-N-((5-methylfuran-2-yl)methyl)-2-benzamidoacetamide | Data not available |

Note: While the Ugi reaction is a well-established transformation for isocyanides, specific examples with comprehensive yield data for this compound were not available in the surveyed literature. The products listed are illustrative of the expected outcomes.

Development of Novel Isocyanide-Based Multicomponent Transformations

The unique reactivity of the isocyanide group in this compound extends beyond the classical Passerini and Ugi reactions. It can participate in the development of novel MCRs, leading to the synthesis of diverse and complex heterocyclic systems. These transformations often involve intramolecular reactions of the initially formed MCR adduct, where the furan ring or other functionalities can participate in subsequent bond-forming events.

Research in this area focuses on designing new reaction cascades that leverage the reactivity of the furan moiety and the isocyanide group to construct polycyclic scaffolds in a single operation. Such strategies are of great interest for the efficient synthesis of natural product analogues and other biologically active molecules.

Cycloaddition Chemistry of this compound as a Dienophile or Dipolarophilethieme-connect.deresearchgate.netorgsyn.orgresearchgate.nete-bookshelf.de

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The isocyano group, with its C≡N triple bond character, can participate in various cycloaddition reactions, acting as a 2π component. This compound can therefore serve as a dienophile or a dipolarophile, reacting with dienes and dipoles, respectively, to form a variety of heterocyclic structures.

[4+1] Cycloadditions for Heterocycle Formation

In [4+1] cycloaddition reactions, the isocyanide acts as a one-atom component, reacting with a four-atom π-system (a 1,3-diene or a heterodienes) to form a five-membered ring. This type of reaction is a valuable tool for the synthesis of various five-membered heterocycles, such as pyrroles, furans, and thiophenes.

While specific examples of this compound participating in [4+1] cycloadditions are not extensively reported, its isocyano group is expected to react with various dienes under appropriate conditions, typically in the presence of a catalyst. The furan moiety would remain as a substituent on the newly formed heterocyclic ring, providing a point for further diversification.

[3+2] Cycloadditions with Diverse Dipoles

The isocyano group can also act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. These reactions provide a direct route to five-membered heterocycles containing two or more heteroatoms.

For instance, the reaction of this compound with an organic azide (B81097) would lead to the formation of a tetrazole ring. Similarly, its reaction with a nitrile oxide would yield an oxadiazole. These cycloadditions are often highly regioselective and provide a straightforward entry into these important classes of heterocycles.

Table 3: Potential [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Resulting Heterocycle |

| Phenyl azide | 1-phenyl-5-((5-methylfuran-2-yl)methyl)-1H-tetrazole |

| Benzonitrile oxide | 3-phenyl-5-((5-methylfuran-2-yl)methyl)-1,2,4-oxadiazole |

| N-phenyl-C-methylnitrone | 2-phenyl-3-methyl-5-((5-methylfuran-2-yl)methyl)isoxazolidine |

This table illustrates the potential products from [3+2] cycloaddition reactions based on the general reactivity of isocyanides. Specific experimental data for this compound was not found in the provided search results.

Diels-Alder Type Reactions Involving the Furan Ring

The furan moiety in this compound can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.govmdpi.com This reaction is a powerful, atom-economical method for constructing six-membered rings and is central to the chemistry of renewable resources, with furans being key bio-based platform chemicals. nih.govmdpi.com

The aromatic character of the furan ring can sometimes lead to low reactivity in Diels-Alder reactions, often requiring thermal or catalytic activation to disrupt the aromaticity for the cycloaddition to proceed. nih.gov The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the furan diene with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile. nih.govnih.gov The substituents on the furan ring, in this case, the electron-donating methyl group and the electron-withdrawing isocyanomethyl group, influence the electronic properties and reactivity of the diene system.

Reactions with various dienophiles, such as maleimides and maleic anhydride, typically yield 7-oxanorbornene adducts. nih.govresearchgate.net The stereochemical outcome of these reactions can be controlled by reaction conditions. Under kinetic control (lower temperatures), the endo isomer may be formed, whereas at higher temperatures, the reaction often favors the thermodynamically more stable exo isomer. nih.govmdpi.comrsc.org For instance, reactions of 2-methylfuran (B129897) with most maleimides at temperatures above 60 °C result in the exclusive formation of the exo isomer. mdpi.com The Diels-Alder reaction can also be part of a tandem sequence; for example, a furan-nitrile oxide derivative can first undergo a [3+2] cycloaddition and then a [4+2] Diels-Alder reaction with a second equivalent of a dienophile like dimethylacetylene dicarboxylate. researchgate.netresearchgate.net

Table 1: Representative Diels-Alder Reactions with Furan Derivatives

| Diene | Dienophile | Product Type | Typical Selectivity | Reference(s) |

|---|---|---|---|---|

| 2-Methylfuran | Maleimides | 7-Oxanorbornene | Exo (thermodynamic) | mdpi.com |

| 2-Methylfuran | Maleic Anhydride | 7-Oxanorbornene | Exo | mdpi.com |

| Furan | Vinylene Carbonate | 7-Oxanorbornene | Exo (thermodynamic) | rsc.org |

| 2,5-Dimethylfuran (B142691) | N-carboxyethyl maleimide | 7-Oxanorbornene | Endo (kinetic) | nih.gov |

Metal-Catalyzed Transformations Involving this compound

The presence of both the furan ring and the isocyanide group allows this compound to participate in a wide array of metal-catalyzed transformations.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. lumenlearning.com While direct C-H activation of the furan ring is possible, these reactions often involve organohalide coupling partners. lumenlearning.comwikipedia.org Therefore, this compound could be halogenated at the furan ring to participate in classic cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org A brominated or iodinated derivative of this compound could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form substituted furan derivatives. scispace.comresearchgate.net The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. libretexts.org A halogenated this compound could react with alkenes to introduce vinyl groups onto the furan core. libretexts.org An alternative, the dehydrogenative Heck reaction (DHR), allows for the direct coupling of heteroarenes with alkenes, avoiding the pre-functionalization step. mdpi.com For five-membered heteroarenes like thiophenes, this reaction often occurs selectively at the 2-position. mdpi.com

Gold and silver catalysts are known for their ability to activate π-systems, such as alkynes, and functional groups like isocyanides.

Gold-Catalyzed Reactions: Gold(I) catalysts are particularly effective in promoting the cyclization of substrates containing both an isocyanide and a nucleophilic moiety. researchgate.net For this compound, this could involve intramolecular reactions where a functional group elsewhere in the molecule adds across the activated isocyanide carbon. Furthermore, gold catalysts can facilitate intermolecular cycloadditions, such as the [4+2] cycloaddition of furan-fused cyclobutanones with imines. nih.gov

Silver-Catalyzed Reactions: Silver salts can also act as catalysts for various transformations. While specific examples with this compound are scarce, silver is often used in conjunction with other metals, such as in palladium-catalyzed reactions where it can act as an oxidant. mdpi.com

First-row transition metals like nickel and copper offer cheaper and more abundant alternatives to precious metals for catalysis. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are highly effective for various cross-coupling reactions and transformations involving isocyanides. rsc.orgvu.nl For example, nickel(0) can catalyze the migratory insertion of isocyanides into metal-carbon bonds, a key step in reactions like alkoxyimidoylation. vu.nl This process could be used to synthesize complex iminofurans from this compound. vu.nl

Copper-Catalyzed Reactions: Copper catalysts are employed in a range of processes, including the synthesis of heterocycles and cross-coupling reactions. vu.nlnih.gov Research has shown that copper can catalyze the cyclization of o-isocyanostyrenes and the arylation of indoles, processes that involve the insertion of an isocyanide into a copper-carbon bond. vu.nl Such strategies could be adapted for transformations of this compound.

Table 2: Overview of Potential Metal-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Potential Substrate | Potential Product | Reference(s) |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | Halogenated this compound | Aryl/vinyl-substituted furan | wikipedia.orgscispace.com |

| Palladium | Dehydrogenative Heck | This compound + Alkenes | Alkenyl-substituted furan | mdpi.com |

| Gold | Cycloaddition | Furan-fused cyclobutanone (B123998) + Imine | Furan-fused lactam | nih.gov |

| Nickel | Isocyanide Insertion | This compound | Imidoyl derivatives | vu.nl |

| Copper | Cyclization | o-Isocyanostyrene analogue | Indole derivative | vu.nl |

Derivatization and Functionalization Strategies of this compound Adducts

The products resulting from the reactions of this compound are themselves valuable intermediates that can be further functionalized. nih.govnih.gov The stability and reactivity of these adducts allow for subsequent chemical modifications. rsc.org

The isocyanide group is an exceptionally versatile functional group for the synthesis of nitrogen-containing heterocycles, a core scaffold in many biologically active molecules. nih.gov Adducts retaining the isocyanomethyl group can serve as precursors to a variety of heterocyclic systems.

For example, the isocyanide functionality can readily participate in multicomponent reactions like the Passerini and Ugi reactions to build complex acyclic structures that can be later cyclized. More directly, the isocyanide can react with various partners to form heterocycles such as:

Oxazoles: Through gold-catalyzed cyclization with N-propargylbenzamides. researchgate.net

Pyrazoles and Imidazoles: Via domino reactions with hydrazines or other bifunctional substrates. nih.gov

Triazoles: By cycloaddition reactions with azide-containing compounds. nih.gov

Furthermore, the furan ring within the adducts can be chemically transformed. A notable strategy involves the acid-catalyzed hydrolysis of the furan ring to a 1,4-dicarbonyl compound (a 2,5-dioxopentanyl derivative). nih.gov This stable dione (B5365651) can then undergo a proximity-induced ligation with hydrazine (B178648) nucleophiles to form stable, six-membered pyridazinium heterocycles. nih.gov This transformation provides a powerful method for creating stable, covalently linked molecular constructs. nih.gov

Construction of Polycyclic and Spirocyclic Architectures

The synthesis of intricate polycyclic and spirocyclic frameworks is a cornerstone of modern organic chemistry, driven by the quest for new therapeutic agents and functional materials. This compound offers a dual-pronged approach to access these complex structures through cycloaddition and multicomponent reactions.

The furan ring in this compound can serve as a versatile diene in various cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, represents a key potential application. By reacting with a range of dienophiles, the furan moiety can undergo a [4+2] cycloaddition to generate oxabicyclic adducts. These adducts can then be subjected to further chemical transformations, such as ring-opening or rearrangement reactions, to yield highly substituted polycyclic systems. For instance, reaction with maleimides could lead to the formation of bridged polycyclic structures. Furthermore, higher-order cycloadditions, such as the [8+2] cycloaddition of related 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, suggest that the furan ring system is amenable to constructing complex polycyclic frameworks. nih.gov

The isocyanide functionality of this compound opens the door to a vast array of multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the construction of diverse heterocyclic and spirocyclic scaffolds. In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, an amine, and a carboxylic acid to generate a complex acyclic intermediate that could subsequently be induced to cyclize, potentially forming spirocyclic lactams or other intricate polyheterocyclic systems. Photoinduced multicomponent reactions involving isocyanides have also been shown to proceed with a cyclization step, offering another pathway to complex cyclic molecules. nih.gov

A plausible strategy for the synthesis of spirocyclic compounds involves an intramolecular trapping of a reactive intermediate generated from an MCR. For example, by carefully selecting reactants with appropriate functional groups, it is conceivable to design a reaction cascade where an initial MCR involving the isocyanide group is followed by an intramolecular cyclization onto the furan ring or a substituent, leading to the formation of a spirocyclic core.

Table 1: Hypothetical Multicomponent Reaction for Spirocycle Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Plausible Spirocyclic Product |

| This compound | Cyclopentanone | Aniline | Formic Acid | A spiro-oxindole derivative |

Preparation of Organometallic Complexes

The field of organometallic chemistry offers powerful tools for catalysis and materials science. Isocyanides are well-established ligands in this field, known for their strong σ-donating and variable π-accepting properties, which allow them to stabilize a wide range of transition metals in various oxidation states. The isocyanide group in this compound is expected to be an excellent C-donor ligand, forming stable complexes with numerous transition metals, including but not limited to iron, cobalt, nickel, palladium, platinum, and gold.

The coordination of the isocyanide carbon to a metal center results in a characteristic shift of the C≡N stretching frequency in the infrared (IR) spectrum, which provides valuable information about the electronic properties of the complex. In addition to the primary isocyanide coordination, the furan ring offers the potential for secondary interactions. The oxygen atom of the furan could act as a weak donor, potentially leading to the formation of chelate complexes, particularly with late transition metals. Alternatively, the furan ring could engage in η²- or η⁵-coordination, although this is less common for simple furans compared to their thiophene (B33073) and pyrrole (B145914) counterparts. The methylene (B1212753) spacer between the furan ring and the isocyanide group provides flexibility, which may facilitate such secondary coordination modes.

The resulting organometallic complexes of this compound could find applications in catalysis, for example, in cross-coupling reactions, hydrogenations, or carbonylations, where the electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity and selectivity. The presence of the furan moiety could also be exploited for post-complexation modification, allowing for the synthesis of more elaborate and tailored organometallic structures.

Table 2: Hypothetical Organometallic Complexes of this compound and Their Expected IR Data

| Metal Center | Other Ligands | Hypothetical Complex | Expected ν(C≡N) (cm⁻¹) |

| Palladium(II) | Chloride | [PdCl₂(CNC₇H₇O)₂] | 2180 - 2220 |

| Iron(0) | Carbonyl | [Fe(CO)₄(CNC₇H₇O)] | 2130 - 2160 |

| Gold(I) | Chloride | [AuCl(CNC₇H₇O)] | 2200 - 2240 |

| Rhodium(I) | 1,5-Cyclooctadiene | [Rh(cod)(CNC₇H₇O)₂]⁺BF₄⁻ | 2150 - 2190 |

Spectroscopic and Structural Characterization Methodologies for 2 Isocyanomethyl 5 Methylfuran and Its Research Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule like 2-(Isocyanomethyl)-5-methylfuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The furan (B31954) ring protons, the methylene (B1212753) protons of the isocyanomethyl group, and the methyl protons would each resonate at characteristic chemical shifts.

Based on the analysis of similar furan derivatives, the protons on the furan ring (H-3 and H-4) are expected to appear as doublets in the aromatic region of the spectrum. The methyl protons (CH₃) would present as a singlet in the upfield region. The methylene protons (CH₂) adjacent to the isocyanide group would also likely appear as a singlet, though its chemical shift would be influenced by the electron-withdrawing nature of the isocyanide and the furan ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.0-6.2 | d |

| H-4 | ~6.2-6.4 | d |

| CH₂ | ~4.5-5.0 | s |

| CH₃ | ~2.3-2.5 | s |

Note: These are predicted values based on known data for similar furan structures. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbons of the furan ring (C-2, C-3, C-4, and C-5) would resonate in the downfield region typical for aromatic and heteroaromatic compounds. The carbon of the isocyanide group (-N≡C) is expected to have a characteristic chemical shift. The methylene carbon (CH₂) and the methyl carbon (CH₃) will appear at higher field strengths.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148-152 |

| C-3 | ~108-112 |

| C-4 | ~110-115 |

| C-5 | ~150-155 |

| CH₂ | ~40-45 |

| CH₃ | ~13-15 |

| -N≡C | ~155-165 |

Note: These are predicted values. Precise assignments would require experimental data.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the H-3 and H-4 protons would be expected, confirming their adjacent positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signals for the protonated carbons (C-3, C-4, CH₂, and CH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the various bond vibrations.

The most prominent and diagnostic peak would be the strong, sharp absorption band for the isocyanide (-N≡C) stretching vibration, which typically appears in the region of 2150-2100 cm⁻¹. The furan ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-O-C stretching vibrations around 1250-1000 cm⁻¹. The CH₂ and CH₃ groups will show C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Isocyanide (-N≡C) | Stretching | 2150 - 2100 (strong, sharp) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| Furan C=C | Stretching | 1600 - 1450 |

| Furan C-O-C | Stretching | 1250 - 1000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₇NO), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak [M]⁺ would be expected, followed by fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for this compound might include the loss of the isocyanide group, cleavage of the methylene bridge, and fragmentation of the furan ring. The most stable fragment is often the 5-methylfurfuryl cation.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₇H₇NO | 121.0528 |

| [M-HCN]⁺ | C₆H₆O | 94.0419 |

| [C₆H₇O]⁺ | C₆H₇O | 95.0497 |

Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

For a derivative of this compound, such as a metal complex or a product from a multicomponent reaction, X-ray crystallography would be invaluable for determining the stereochemistry and the exact coordination geometry. The crystal packing information can also reveal details about intermolecular forces like hydrogen bonding and π-π stacking, which influence the material's bulk properties. To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, analysis of related structures containing the 5-methylfuran-2-yl moiety can provide insights into the expected solid-state conformation.

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are relevant)

Should chiral derivatives of this compound be synthesized, determining their enantiomeric purity would be a critical step in their characterization. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary tool for this purpose.

Circular Dichroism (CD) Spectroscopy would be a key technique. CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers. For a synthesized chiral derivative of this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of a synthesized mixture to that of a pure enantiomer (if available), the enantiomeric excess (ee) can be quantified.

Optical Rotatory Dispersion (ORD) Spectroscopy , a complementary technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, known as a Cotton effect curve, is also characteristic of a specific enantiomer and can be used for structural elucidation and purity assessment.

In addition to spectroscopic methods, chiral chromatography , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is a powerful technique for separating and quantifying enantiomers. Current time information in Bangalore, IN. This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Illustrative Data for Chiral Furan Derivatives:

While specific data for chiral derivatives of this compound is unavailable, research on other chiral furan-containing compounds demonstrates the application of these techniques. For instance, studies on furan-containing chiral spiro-fused polycyclic aromatic compounds have utilized chiral HPLC for the efficient optical resolution of enantiomers. The separated enantiomers are then characterized by techniques including circular dichroism (CD) spectroscopy to confirm their stereochemistry.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Property | (+)-Enantiomer | (-)-Enantiomer |

| Specific Rotation ([α]D) | Positive Value | Negative Value |

| CD Spectrum (λmax) | Positive Cotton Effect | Negative Cotton Effect |

| Elution Order (Chiral HPLC) | Retention Time 1 | Retention Time 2 |

This table is illustrative and does not represent actual experimental data.

The determination of enantiomeric purity is crucial in fields such as medicinal chemistry and materials science, where the biological activity or material properties of a compound can be highly dependent on its stereochemistry.

Advanced Research Directions and Future Prospects in 2 Isocyanomethyl 5 Methylfuran Chemistry

Design and Synthesis of Novel Catalytic Systems for 2-(Isocyanomethyl)-5-methylfuran Reactions

The reactivity of the isocyanide and furan (B31954) moieties in this compound calls for the development of specialized catalytic systems to control reaction pathways and enhance product selectivity. Future research will likely focus on designing catalysts that can selectively activate either the furan ring or the isocyanide group, or that can facilitate tandem reactions involving both.

Key areas of catalyst development include:

Heterogeneous Catalysts: Zeolites and polyoxometalates (POMs) are promising candidates for reactions involving the furan ring. nih.govnih.gov Zeolites, with their structured micropores and Brønsted acidity, and POMs, with their tunable acidic and redox properties, could be engineered to facilitate transformations such as hydrogenation or ring-opening reactions of the furan component. nih.gov

Homogeneous Catalysts: Non-noble metal catalysts based on elements like copper, nickel, or cobalt are being explored for biomass valorization and could be adapted for this compound. nih.gov Furthermore, copper and palladium complexes are well-established for mediating isocyanide insertion reactions, which could be a fruitful avenue for creating complex molecules from this furan-based building block. researchgate.net A significant challenge is overcoming the intrinsic tendency of furans to polymerize under acidic conditions, a problem that may be mitigated by using specific solvents or catalyst supports. acs.org

Electrocatalysis: The electrocatalytic conversion of furan compounds represents an emerging sustainable approach. rsc.orgrsc.org Designing electrode materials that can selectively mediate oxidation or reduction of this compound could provide access to value-added chemicals using renewable electricity, although challenges in product selectivity and efficiency remain. rsc.org

Table 1: Potential Catalytic Systems for this compound Reactions

| Catalyst Type | General Application | Proposed Role in this compound Chemistry | Key Challenges |

|---|---|---|---|

| Zeolites | Conversion of biomass and furan derivatives. nih.govnih.gov | Selective hydrogenation or functionalization of the furan ring. | Preventing polymerization under acidic conditions. acs.org |

| Polyoxometalates (POMs) | Upgrading furan derivatives via acid or oxidation catalysis. nih.gov | Catalyzing oxidation or esterification reactions on the furan scaffold. | Catalyst solubility and recovery. nih.gov |

| Non-Noble Metals (Cu, Ni, Co) | Hydrogenation and valorization of biomass. nih.gov | Cost-effective catalysis for various transformations. | Metal leaching and stability. nih.gov |

| Copper/Palladium Complexes | Isocyanide insertion and cross-coupling reactions. researchgate.net | Facilitating multicomponent reactions and polymerizations via the isocyanide group. | Catalyst poisoning by the isocyanide group. |

| Electrocatalysts | Oxidation and hydrogenation of furan compounds. rsc.orgrsc.org | Sustainable synthesis of derivatives via electrochemical methods. | Low selectivity and current density. rsc.org |

Exploration of this compound in Supramolecular Assembly and Host-Guest Chemistry

The distinct electronic properties of the isocyanide group and the potential for non-covalent interactions involving the furan ring make this compound an intriguing building block for supramolecular chemistry. wikipedia.org Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, driven by non-covalent forces. wikipedia.org

Future research will likely investigate:

Isocyanide as a Guest: The terminal carbon of the isocyanide group can act as a hydrogen bond acceptor, interacting with hydroxyl groups or other hydrogen bond donors. acs.org This suggests that this compound could be encapsulated within host molecules like cyclodextrins or calixarenes, which provide hydrophobic cavities and hydroxyl-rich portals. rsc.org Such interactions could be used to protect the reactive isocyanide group, control its reactivity, or develop sensor systems.

Furan in Self-Assembly: Furan-embedded heteroarenes are known to self-assemble into nanostructures like rods and spheres through precipitation methods. nih.gov The shape and size of these assemblies can be tuned by experimental conditions. nih.gov The presence of the isocyanide group on the furan ring could introduce new directional interactions, leading to novel and potentially functional supramolecular architectures.

Metal-Coordinated Networks: The isocyanide group is an excellent ligand for transition metals. This property can be exploited to construct metal-organic frameworks (MOFs) or coordination networks where this compound acts as a linker, connecting metal centers into extended, porous structures. acs.org

Role of this compound as a Precursor in Material Science and Polymer Synthesis

The dual functionality of this compound makes it a versatile monomer for synthesizing novel polymers. Research will focus on leveraging its unique reactivity in various polymerization strategies, with an emphasis on the synthetic routes.

Isocyanide-Based Polymerizations: Isocyanides can undergo polymerization in the presence of Lewis or Brønsted acids. wikipedia.org More advanced methods involve multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex polymer structures from three or more different monomers. researchgate.net For instance, this compound could be used in:

Passerini and Ugi Reactions: These MCRs use an isocyanide, a carbonyl compound, a carboxylic acid (Passerini), and an amine (Ugi) to form α-acyloxy carboxamides and α-amino carboxamides, respectively. wikipedia.orgrsc.org By using di-functional monomers, these reactions can be adapted to create polyesters and polyamides with the furan moiety as a pendant group. rsc.orgrsc.org

Multi-component Spiropolymerization: This concept uses diisocyanides to construct polymers with spiro-heterocyclic structures in the backbone, often without the need for a catalyst. acs.orgnih.gov While the target molecule is a monoisocyanide, it could be incorporated into copolymers or used to end-cap polymer chains.

Furan-Based Polymerizations: The furan ring itself can participate in polymerization, notably through Diels-Alder reactions, which could be explored for creating cross-linked or self-healing materials.

Table 2: Synthetic Polymerization Routes Involving this compound

| Polymerization Type | Reaction Class | Role of this compound | Resulting Polymer Structure |

|---|---|---|---|

| Passerini Polymerization | Multicomponent Reaction rsc.orgrsc.org | Isocyanide monomer | Polyester with pendant furan groups |

| Ugi Polymerization | Multicomponent Reaction wikipedia.orgnih.gov | Isocyanide monomer | Polyamide with pendant furan groups |

| [4+1] Cycloaddition | Cycloaddition Reaction wikipedia.org | Isocyanide monomer with dienes (e.g., tetrazines) | Heterocyclic polymer backbone |

| Acid-Catalyzed Polymerization | Chain-Growth Polymerization wikipedia.org | Isocyanide monomer | Poly(isocyanide) with a helical structure and furan side chains |

Bio-Inspired Synthetic Methodologies and Biomimetic Transformations Using this compound

Nature provides a rich source of inspiration for developing efficient and selective synthetic methods. The isocyanide functional group is found in various marine natural products, and its unique reactivity can be harnessed in biomimetic systems. nih.gov

Bioorthogonal Labeling: Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The isocyanide group is a promising candidate for such applications due to its small size and unique reactivity. nih.gov this compound could be used as a bioorthogonal handle in reactions like the isocyanide-tetrazine ligation for labeling biomolecules. nih.gov

Multicomponent Reactions in Bioconjugation: The Ugi and Passerini multicomponent reactions can be performed under biocompatible conditions. nih.gov This opens the door to using this compound to link different biomolecular fragments together, for example, to conjugate a targeting protein to a drug molecule. nih.gov

Biomimetic Redox Systems: Researchers are developing synthetic systems that mimic the function of natural cofactors like NAD(P)H/NADP+. acs.org These systems often involve reversible hydride transfer. While not directly involving the furan or isocyanide group, the design principles of ligand-centered reactivity in these biomimetic systems could inspire the development of novel transformations for this compound where the furan ring participates in electron or hydride transfer processes. acs.org

Development of Automated and High-Throughput Synthesis Platforms for Derivatives of this compound

To fully explore the chemical space around this compound, efficient and rapid synthetic methods are required. Traditional batch synthesis of isocyanides can be laborious and hampered by the compound's potential instability and strong odor. rsc.orgrsc.org

Flow Chemistry: Continuous flow technology offers a superior alternative for isocyanide synthesis. rsc.org In a flow system, reagents are pumped through a reactor where they mix and react. This allows for precise control over reaction parameters, improved safety by minimizing the amount of reactive material at any given time, and easier scalability. A "make-and-use" flow system could be developed to synthesize this compound and immediately use it in a subsequent reaction, such as a multicomponent polymerization, without isolation. rsc.org

Parallel and High-Throughput Synthesis: Automated platforms, such as those using 96-well plates, enable the rapid synthesis of a large library of derivatives. rsc.org By reacting this compound with a diverse set of reactants in a parallel fashion, hundreds of new compounds can be generated and screened for desired properties. Innovations that eliminate aqueous workups and simplify purification have made this approach highly efficient for generating isocyanide libraries. rsc.org

Table 3: Comparison of Synthetic Platforms for Isocyanide Derivative Synthesis

| Platform | Key Advantages | Application to this compound | Reference |

|---|---|---|---|

| Traditional Batch Synthesis | Simple setup for single reactions. | Initial exploratory synthesis. | rsc.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise control, integration of synthesis and use. | "Make-and-use" synthesis for subsequent reactions (e.g., MCRs, polymerization). | rsc.org |

| Parallel Synthesis (96-well) | High-throughput for library generation, rapid discovery. | Creation of large libraries of derivatives for screening. | rsc.org |

Theoretical Predictions for Undiscovered Reactivity Modes and Synthetic Transformations of this compound

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work. By modeling the electronic structure and reaction pathways of this compound, undiscovered reactivity can be unveiled.

Mapping Electrostatic Potential: The molecular electrostatic potential (MEP) can identify the nucleophilic and electrophilic sites on a molecule. For an isocyanide, the terminal carbon is a site of high nucleophilicity. nih.gov For the furan ring, computational studies can reveal how substituents influence its aromaticity and susceptibility to electrophilic attack or cycloaddition. maxapress.com This can help predict how this compound will interact with different reagents.

Modeling Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of potential reactions. maxapress.com For example, one could computationally investigate the energy barriers for various cycloaddition reactions involving the furan ring or new multicomponent reactions involving the isocyanide group. This can help prioritize which reactions are most likely to be successful in the lab.

Predicting Non-covalent Interactions: Theoretical methods are crucial for understanding and predicting the strength and geometry of non-covalent interactions, such as the halogen and hydrogen bonds that are key to supramolecular chemistry. acs.orgnih.gov Calculations could predict the binding affinity of this compound with different host molecules or its tendency to form specific self-assembled structures. acs.org

By combining these theoretical predictions with targeted experimental validation, the development of novel chemistry for this compound can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2-(isocyanomethyl)-5-methylfuran, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound is often derived from catalytic modifications of 5-hydroxymethylfurfural (5-HMF). For example, hydrogenation and etherification of 5-HMF using acid catalysts (e.g., H-ZSM-5) can yield derivatives like 2-(alkoxymethyl)-5-methylfuran, with the isocyanomethyl group introduced via subsequent functionalization. Key parameters include temperature (80–120°C), solvent polarity, and catalyst loading. Optimization involves monitoring by GC-MS or HPLC to track intermediate formation and minimize side reactions like polymerization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for identifying the furan ring structure and substituents (e.g., isocyanomethyl group at C2, methyl at C5).

- GC-MS : Useful for purity assessment and detecting volatile byproducts.

- FTIR : Confirms functional groups (e.g., isocyanate stretch at ~2200 cm) .

- Elemental Analysis : Validates molecular formula (e.g., CHNO).

Advanced Research Questions

Q. How do catalytic mechanisms differ in the hydrogenation/etherification of 5-HMF to produce this compound?

- Methodological Answer : Acid catalysts (e.g., zeolites) protonate the hydroxyl group of 5-HMF, facilitating etherification with alcohols. Metal catalysts (e.g., Ru/C) enable selective hydrogenation of the aldehyde group while preserving the furan ring. Mechanistic studies using isotopic labeling (DO) and in situ spectroscopy (DRIFTS) reveal that steric hindrance from the methyl group at C5 influences reaction pathways, favoring isocyanomethyl substitution at C2 .

Q. What decomposition pathways are observed for this compound under acidic or thermal conditions?

- Methodological Answer : Under acidic conditions, the compound may undergo ring-opening to form linear intermediates (e.g., levulinic acid derivatives) or polymerize into humins. Thermal decomposition (TGA-DSC analysis) shows weight loss peaks at ~200°C, correlating with isocyanate group degradation. Side products like 2,2'-difurylmethane have been identified via LC-MS, suggesting dimerization pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing this compound?

- Methodological Answer : Discrepancies often arise from differences in catalyst preparation (e.g., metal dispersion, support acidity) or reaction setups (batch vs. flow reactors). Systematic meta-analysis of literature data (e.g., using SciFinder® or Web of Science) should normalize variables like turnover frequency (TOF) and activation energy. Comparative studies using standardized catalysts (e.g., Pt/AlO) under controlled conditions are recommended .

Q. What strategies mitigate humin formation during the synthesis of this compound?

- Methodological Answer : Humin formation is minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.